

Roflumilast Pharmacokinetics and CYP-Mediated Metabolism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Roflumilast

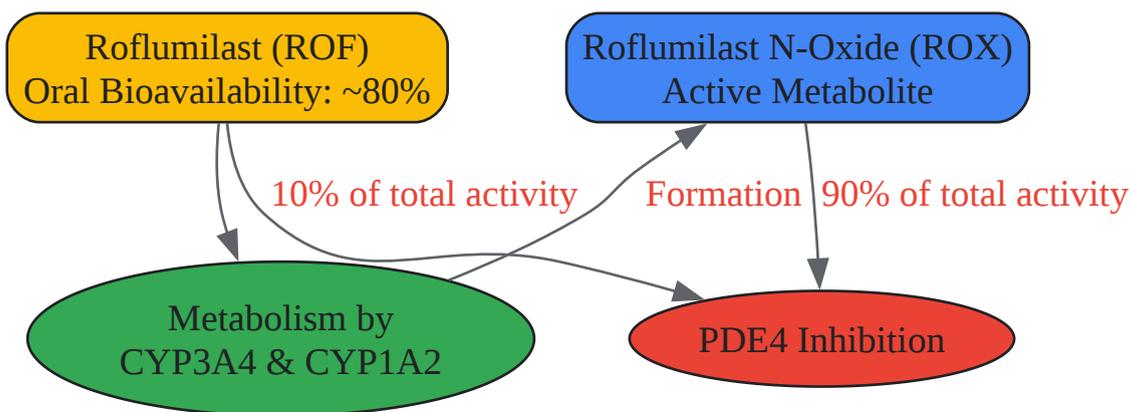
CAS No.: 162401-32-3

Cat. No.: S548900

Get Quote

Roflumilast is primarily metabolized by the cytochrome P450 enzymes **CYP3A4** and **CYP1A2** into its active metabolite, **roflumilast N-oxide** [1] [2]. This metabolite accounts for approximately 90% of the total PDE4 inhibitory activity in vivo due to its much higher systemic exposure (AUC is about 10-fold greater than the parent drug) [3] [4] [2].

The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters.



[Click to download full resolution via product page](#)

Key pharmacokinetic parameters for reference are summarized in the table below.

Parameter	Roflumilast	Roflumilast N-oxide
Bioavailability	~80% [1] [2]	–
Protein Binding	~99% [1] [2]	~97% [1] [2]
Time to Peak (T~max~)	0.5 - 2 hours (fasting) [1] [2]	~8 hours [2]
Half-life (T~1/2~)	~17 hours [1] [2]	~30 hours [1] [2]
Plasma Clearance	~9.6 L/h [1]	–

Drug Interaction Management Guide

Co-administration of **Roflumilast** with drugs that inhibit or induce CYP3A4 and/or CYP1A2 can significantly alter the exposure of both **Roflumilast** and its active metabolite, impacting efficacy and safety [3] [4]. The following table provides specific recommendations based on a PBPK model [3] [4].

Perpetrator Drug	Interaction Type	Clinical Recommendation
Ketoconazole, Itraconazole	Strong CYP3A4 Inhibitor	Reduce Roflumilast dose by half or use with caution [3] [4].
Fluvoxamine	Dual CYP3A4/1A2 Inhibitor	Reduce Roflumilast dose by half or use with caution [3] [4].
Cimetidine, Enoxacin, Fluconazole	CYP1A2 or Moderate CYP3A4 Inhibitor	Use with caution [3] [4].
Rifampicin, Efavirenz	Strong or Moderate CYP3A4 Inducer	Avoid co-administration [3] [4].

Experimental Protocols for DDI Investigation

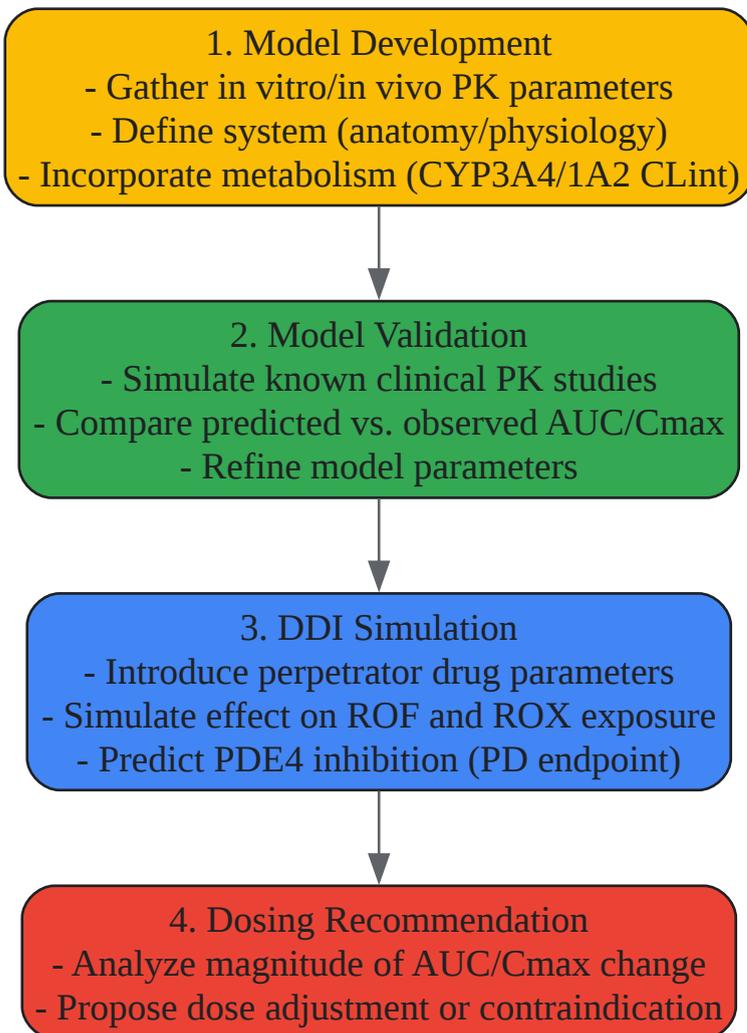
For researchers designing studies to evaluate these interactions, the following methodologies provide a robust framework.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

A validated PBPK model can predict changes in the pharmacokinetics and pharmacodynamics (PDE4 inhibition) of **Roflumilast** and its metabolite when co-administered with perpetrators [3] [4].

- **Model Structure:** The PBPK model consists of multiple compartments (e.g., mucosa, blood, tissues) interconnected by blood flow. Tissues are characterized by volume, vascular fractions, and pH [3] [4].
- **Metabolism Parameters:** The model incorporates the intrinsic unbound clearance ($CL_{int,u}$) of **Roflumilast** via CYP3A4 and CYP1A2, calculated using enzyme kinetic data (V_{max} , K_m), intersystem extrapolation factors (ISEF), and enzyme abundance [3] [4].
- **Model Validation:** The model should be validated against clinical PK studies and known clinical DDI studies. Prediction/observation ratios for AUC and C_{max} should ideally fall within 0.7-1.5 [3] [4].

The workflow for developing and applying a PBPK model is as follows.



[Click to download full resolution via product page](#)

In Vitro Metabolism and Inhibition Studies

- **Enzyme Reaction Phenotyping:** Use human liver microsomes (HLM) or recombinant CYP enzymes with selective chemical inhibitors or inhibitory antibodies for CYP3A4 and CYP1A2 to determine the relative contribution of each enzyme to **Roflumilast** metabolism [4].
- **Inhibition Constant (K_{i}) Determination:** Incubate **Roflumilast** with a perpetrator drug and a probe substrate in HLM. Measure metabolite formation and use Dixon or Lineweaver-Burk plots to determine the K_{i} value, which indicates the inhibitor's potency [1].

Additional Technical Considerations

- **Food Interaction:** Administering **Roflumilast** with a high-fat meal reduces C~max~ by 40% and delays T~max~ by one hour, but does not affect AUC [1]. This should be controlled for in clinical studies.
- **Safety Monitoring in Research:** Beyond CYP-mediated DDIs, high-throughput screening using real-world data has identified other potential safety signals (e.g., related to thyroid and parathyroid function) [5]. These findings can inform specific safety monitoring protocols in clinical trials.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Roflumilast: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Roflumilast – a phosphodiesterase-4 inhibitor licensed for ... [smw.ch]
3. Prediction of drug–drug interactions between roflumilast ... [pmc.ncbi.nlm.nih.gov]
4. Prediction of drug–drug interactions between roflumilast and ... [bmcpharmacolotoxicol.biomedcentral.com]
5. A Sequence Symmetry Analysis - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Roflumilast Pharmacokinetics and CYP-Mediated Metabolism].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548900#managing-roflumilast-drug-interactions-cyp-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com